2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid
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Description
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis of various compounds related to 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid, showcasing their antibacterial properties. For instance, Mogilaiah and Vidya (2006) synthesized 1,3,4-oxadiazolyl-1,8-naphthyridines, which exhibited notable antibacterial activity (Mogilaiah & Vidya, 2006).
Antitumor Activities
Wang Yuan-chao (2011) synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, indicating some in vitro antitumor effects (Wang Yuan-chao, 2011).
Angiotensin-Converting Enzyme Inhibitors
Yanagisawa et al. (1988) explored derivatives of perhydroazepin-2-one and perhydro-1,4-thiazepin-5-one, demonstrating their inhibitory activities on angiotensin-converting enzyme (ACE) (Yanagisawa et al., 1988).
Molecular Docking and Synthesis Studies
Holam, Santhoshkumar, and Killedar (2022) conducted molecular docking studies and synthesized derivatives of 1-methyl-6-oxo-2-[(2z)-2-(3-oxo-4-phenylazetidin-2-ylidene)hydrazinyl]-4-phenyl-1,6-dihydropyrimidine, indicating high affinity with CDK4 protein (Holam, Santhoshkumar, & Killedar, 2022).
Fluorescence Properties for Metal Ion Detection
Li Rui-j (2013) synthesized a fluorescent compound derived from related chemical structures, demonstrating its efficacy in selectively detecting Co2+ ions (Li Rui-j, 2013).
Enantioselective Synthesis
Arvanitis et al. (1998) explored the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids (Arvanitis et al., 1998).
Synthesis and Structural Studies
Chui et al. (2004) focused on the synthesis and structural analysis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, providing valuable insights into their molecular conformations (Chui et al., 2004).
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRMIZUDZHCAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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